molecular formula C5H10ClN B3320723 (2R)-2-(chloromethyl)pyrrolidine CAS No. 1260981-34-7

(2R)-2-(chloromethyl)pyrrolidine

Cat. No.: B3320723
CAS No.: 1260981-34-7
M. Wt: 119.59 g/mol
InChI Key: KFINMADAIKCLDI-RXMQYKEDSA-N
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Description

(2R)-2-(chloromethyl)pyrrolidine: is a chiral organic compound with a pyrrolidine ring substituted with a chloromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (2R)-2-(chloromethyl)pyrrolidine typically begins with commercially available pyrrolidine.

    Chloromethylation: The key step involves the introduction of the chloromethyl group. This can be achieved through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions.

    Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases may be employed.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chloromethylation reactions followed by efficient chiral resolution processes to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation and reduction reactions, modifying the ring structure and functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, substitution with an amine would yield an aminomethylpyrrolidine derivative.

Scientific Research Applications

Chemistry:

    Building Block: (2R)-2-(chloromethyl)pyrrolidine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology:

    Enzyme Inhibition: This compound can be used to design enzyme inhibitors, particularly for enzymes that interact with pyrrolidine derivatives.

Medicine:

    Drug Development: The chiral nature of this compound makes it a valuable scaffold for developing pharmaceuticals with specific biological activities.

Industry:

    Material Science: It can be utilized in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(chloromethyl)pyrrolidine depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and catalytic activity. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.

Comparison with Similar Compounds

    (2S)-2-(chloromethyl)pyrrolidine: The enantiomer of (2R)-2-(chloromethyl)pyrrolidine, which may exhibit different biological activities due to its chiral nature.

    N-methylpyrrolidine: A related compound with a methyl group instead of a chloromethyl group, showing different reactivity and applications.

    2-(bromomethyl)pyrrolidine: Similar to this compound but with a bromine atom, leading to different chemical properties and reactivity.

Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and the presence of the chloromethyl group, which imparts distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

(2R)-2-(chloromethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINMADAIKCLDI-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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